molecular formula C17H19FN2O2S2 B11696544 N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B11696544
M. Wt: 366.5 g/mol
InChI Key: VMEHBMSXINPMHK-SDNWHVSQSA-N
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Description

N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its complex structure, which includes a fluorophenyl group, a thiazolidinone ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with the thiazolidinone intermediate to form the desired product.

    Amidation: The final step involves the amidation of the intermediate with diethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-[(5E)-5-[(2-furylmethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
  • N-benzyl-N-ethyl-3-[(5E)-5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Uniqueness

N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19FN2O2S2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H19FN2O2S2/c1-3-19(4-2)15(21)9-10-20-16(22)14(24-17(20)23)11-12-5-7-13(18)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3/b14-11+

InChI Key

VMEHBMSXINPMHK-SDNWHVSQSA-N

Isomeric SMILES

CCN(CC)C(=O)CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S

Canonical SMILES

CCN(CC)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S

Origin of Product

United States

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